molecular formula C9H7F3O B8734780 Oxirane, 2-[3-(trifluoromethyl)phenyl]-, (2S)-

Oxirane, 2-[3-(trifluoromethyl)phenyl]-, (2S)-

Cat. No.: B8734780
M. Wt: 188.15 g/mol
InChI Key: SDZLYPFMASMVQF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(3-(Trifluoromethyl)phenyl)oxirane is a chiral epoxide compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

(2R)-2-[3-(trifluoromethyl)phenyl]oxirane

InChI

InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1

InChI Key

SDZLYPFMASMVQF-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-(Trifluoromethyl)phenyl)oxirane typically involves the epoxidation of a suitable precursor, such as a styrene derivative with a trifluoromethyl group. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent under mild conditions to achieve the epoxidation .

Industrial Production Methods

Industrial production of ®-2-(3-(Trifluoromethyl)phenyl)oxirane may involve more scalable and cost-effective methods, such as catalytic asymmetric epoxidation using chiral catalysts. These methods ensure high enantioselectivity and yield, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-2-(3-(Trifluoromethyl)phenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-(3-(Trifluoromethyl)phenyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(3-(Trifluoromethyl)phenyl)oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This reactivity is crucial in its biological and chemical applications, where it can modify target molecules through covalent bonding .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-(Trifluoromethyl)phenyl)oxirane: The enantiomer of the compound, with similar reactivity but different stereochemistry.

    2-(3-(Trifluoromethyl)phenyl)ethanol: A related compound with a hydroxyl group instead of an oxirane ring.

    3-(Trifluoromethyl)styrene: The precursor used in the synthesis of the oxirane compound.

Uniqueness

®-2-(3-(Trifluoromethyl)phenyl)oxirane is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound in asymmetric synthesis and various research applications .

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